

Kinase Selectivity Profile of Butyrolactone I and Its Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Butyrolactone I*

Cat. No.: *B2880108*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of Butyrolactone I and its analogs against other kinase inhibitors. The information is presented through quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in research and drug development.

Kinase Inhibition Profile of Butyrolactone I

Butyrolactone I is a selective, cell-permeable, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1, CDK2, and CDK5, which are key regulators of cell cycle progression and other cellular processes. Its inhibitory action leads to cell cycle arrest at the G1/S and G2/M transitions.^[1]

The selectivity of Butyrolactone I has been demonstrated by its potent inhibition of specific CDKs while showing minimal effect on a range of other kinases, including MAP kinase, Protein Kinase A (PKA), and Protein Kinase C (PKC).

Table 1: IC50 Values of Butyrolactone I against a Panel of Cyclin-Dependent Kinases

Kinase Complex	IC50 (μM)
CDK1/cyclin B	0.65[2]
CDK2/cyclin A	1.38[2]
CDK2/cyclin E	0.66[2]
CDK5/p25	0.17[2]
CDK5/p35	0.22[2]
CDK3	No significant inhibition[2]
CDK6	No significant inhibition[2]
CDK7	No significant inhibition[2]
CDK9	No significant inhibition[2]

Kinase Selectivity of Butyrolactone I Analogs

While the synthesis of various analogs of Butyrolactone I has been reported, comprehensive quantitative data on their kinase selectivity profiles is limited in publicly available literature. The development of analogs has often focused on enhancing other biological activities, such as antifungal or anti-inflammatory properties. Further screening of these analogs against a broad panel of kinases is necessary to fully characterize their selectivity and potential as specific kinase inhibitors.

Comparison with Alternative CDK Inhibitors

A variety of other small molecule inhibitors targeting the CDK family have been developed. Understanding the selectivity profile of Butyrolactone I in the context of these alternatives is crucial for selecting the appropriate tool compound for research or as a starting point for drug development.

Table 2: IC50 Values of Selected Alternative CDK Inhibitors

Inhibitor	CDK1/cyc lin B (μM)	CDK2/cyc lin A (μM)	CDK4/cyc lin D1 (μM)	CDK5/p25 (μM)	CDK7/cyc lin H (μM)	CDK9/cyc lin T1 (μM)
Flavopiridol	0.02 - 0.1	0.02 - 0.1	0.02 - 0.1	-	-	0.02 - 0.1
Roscovitine	~0.44	~0.16	>100	~0.16	~0.46	~0.63
SNS-032	>1	0.0048	>1	-	0.029	0.0049

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

The determination of kinase inhibition and selectivity is commonly performed using in vitro kinase assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

- Kinase of interest
- Kinase-specific substrate
- ATP
- Test compound (e.g., Butyrolactone I)
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

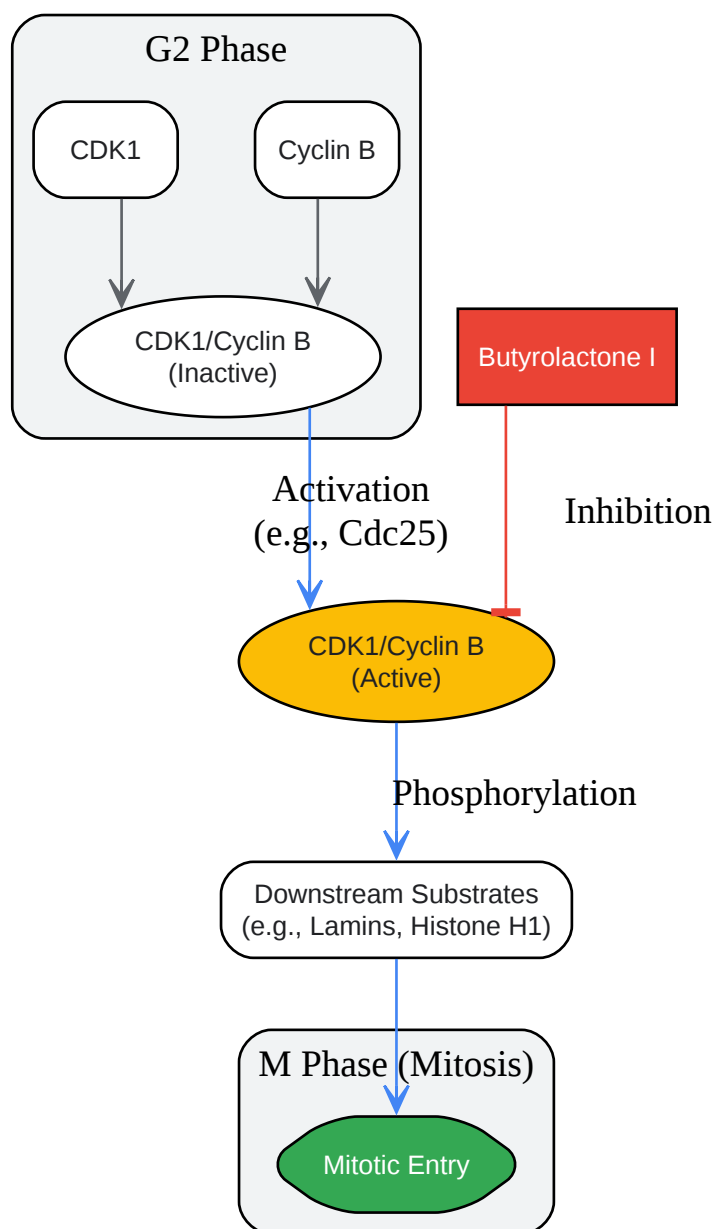
- **Compound Preparation:** Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Buffer.
- **Kinase Reaction Setup:**
 - Add the diluted test compound or vehicle control to the wells of a 384-well plate.
 - Add the kinase and its specific substrate to the wells.
 - Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
- **Kinase Reaction Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- **Stopping the Reaction and ATP Depletion:** Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **ADP to ATP Conversion and Signal Generation:** Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
- **Data Acquisition:** Measure the luminescence of each well using a plate reader.
- **Data Analysis:**
 - The luminescence signal is proportional to the kinase activity.

- Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

CDK1/Cyclin B Signaling Pathway

Butyrolactone I inhibits the activity of the CDK1/Cyclin B complex, a key regulator of the G2/M transition in the cell cycle. This inhibition prevents the phosphorylation of downstream substrates necessary for mitotic entry.

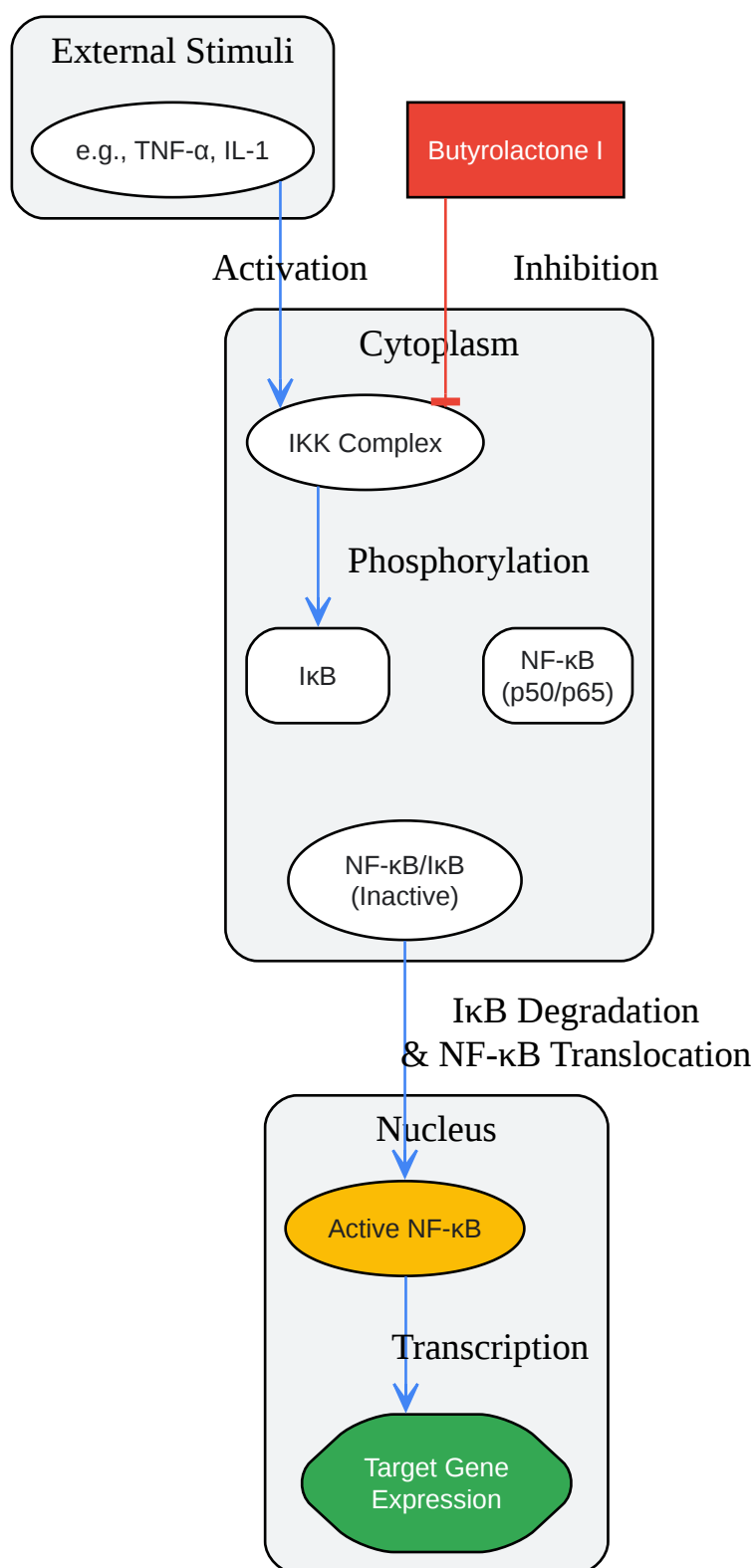


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Caption: Inhibition of the CDK1/Cyclin B pathway by Butyrolactone I.

NF- κ B Signaling Pathway

Some studies suggest that Butyrolactone I can also modulate the NF- κ B signaling pathway, which is involved in inflammation, immunity, and cell survival. Butyrolactone I has been shown to inhibit the activation of NF- κ B.



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